molecular formula C17H13ClF3NO2 B2446114 methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate CAS No. 672949-11-0

methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B2446114
CAS No.: 672949-11-0
M. Wt: 355.74
InChI Key: LKZJBTFSFHUDCK-QPEQYQDCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate typically involves several steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Substituents: The chloro and trifluoromethyl groups can be introduced through halogenation and trifluoromethylation reactions, respectively.

    Coupling Reactions: The pyridine ring is then coupled with the 4-methylphenyl group through a cross-coupling reaction such as the Suzuki or Heck reaction.

    Esterification: Finally, the ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methyl group may be oxidized to a carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Could be used in the production of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylprop-2-enoate: Similar structure but lacks the 4-methyl group.

    Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but has a methoxy group instead of a methyl group.

Uniqueness

The presence of the 4-methyl group in methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate may confer unique properties such as increased lipophilicity or altered reactivity compared to similar compounds.

Properties

IUPAC Name

methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO2/c1-10-3-5-11(6-4-10)7-13(16(23)24-2)15-14(18)8-12(9-22-15)17(19,20)21/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZJBTFSFHUDCK-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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